(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione chemical properties
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione chemical properties
An In-Depth Technical Guide to (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: Properties, Synthesis, and Applications
Introduction
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a chiral synthetic building block of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure is characterized by three key functional components: a phthalimide moiety acting as a protected primary amine, a stereodefined secondary alcohol, and a reactive primary alkyl chloride. This trifunctional nature makes it a versatile intermediate for constructing complex, stereochemically-defined molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the foundation for its application in research and development. The data for (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione are summarized below.
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 148857-42-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [1][4] |
| Molecular Weight | 239.66 g/mol | [3][4] |
| IUPAC Name | 2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | [4] |
| Synonyms | N-[(S)-2-Hydroxy-3-chloropropyl]phthalimide; (S)-1-Phthalimido-3-chloro-2-propanol | [1] |
| InChI Key | KBRVYEPWGIQEOF-SSDOTTSWSA-N | [1] |
| SMILES | O=C1N(CCCl)C(C2=C1C=CC=C2)=O | [2] |
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to Off-White Solid | [3] |
| Purity | ≥95% (typical) | [1] |
| Storage Conditions | 2-8°C, store in a dry, well-sealed container | [3] |
The Phthalimide Moiety: A Strategic Protecting Group
The isoindoline-1,3-dione structure, commonly known as the phthalimide group, is not merely an inert scaffold but a strategic functional element. It serves as one of the most robust and reliable protecting groups for primary amines in multistep synthesis.[5][6]
Expertise & Experience: The choice of a phthalimide group, as seen in this molecule, is deliberate. It is employed due to its high stability across a wide range of reaction conditions, including acidic, basic, and many reductive/oxidative environments where other amine protecting groups like Boc or Cbz might fail. Its utility is rooted in the Gabriel synthesis, a classic method for transforming alkyl halides into primary amines.[5] The electron-withdrawing nature of the two adjacent carbonyl groups renders the N-H proton of phthalimide itself acidic, facilitating its deprotonation and subsequent N-alkylation. This same electronic effect protects the nitrogen and can influence the reactivity of adjacent C-H bonds.[7][8]
Protocol: Deprotection to Yield (S)-3-Amino-1-chloropropan-2-ol
The liberation of the primary amine from the phthalimide is a critical step for subsequent synthetic transformations. While several methods exist, hydrazinolysis is the most common and effective.
Trustworthiness: This protocol is self-validating. The formation of the phthalhydrazide byproduct, which precipitates from most organic solvents, serves as a visual indicator of reaction completion and simplifies purification by driving the equilibrium forward.
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Dissolution: Dissolve (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol (approx. 0.1-0.2 M concentration).
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Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, approx. 1.5-2.0 eq) to the solution at room temperature with stirring.
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Heating and Precipitation: Heat the reaction mixture to reflux (typically 60-80°C). A thick, white precipitate of phthalhydrazide will begin to form, usually within 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.
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Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid is the desired (S)-3-amino-1-chloropropan-2-ol, which can be further purified by distillation or crystallization if necessary. Often, the hydrochloride salt is prepared for better stability and handling.[9]
Synthesis and Stereochemical Control
The synthesis of this chiral building block requires a strategy that reliably establishes the (S)-stereocenter. The most logical and industrially scalable approach utilizes a readily available chiral precursor from the "chiral pool."
Authoritative Grounding: The use of (S)-epichlorohydrin as a starting material is a well-established strategy in asymmetric synthesis. The reaction involves a nucleophilic attack by the phthalimide anion on one of the epoxide carbons. According to the rules of nucleophilic epoxide opening under basic or neutral conditions, the attack preferentially occurs at the less sterically hindered terminal carbon, proceeding with inversion of stereochemistry at that center. However, since the stereocenter in the product is the adjacent carbon (C2), its configuration is retained.
Caption: Synthetic utility map of the title compound.
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Primary Chloride: Acts as a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, azides, thiols, etc.) to extend the carbon chain.
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Secondary Alcohol: Can be oxidized to a ketone, acylated to form esters, or alkylated to form ethers, providing another point of diversification.
-
Phthalimide: As discussed, serves as a stable precursor to a primary amine, which can be revealed at a later synthetic stage to participate in amide bond formation, reductive amination, or other amine-specific chemistries.
Applications in Research and Development
The unique stereochemistry and functionality of this compound make it a valuable intermediate in several areas.
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Pharmaceutical Synthesis: It is documented as a key intermediate or a process impurity in the synthesis of the anticoagulant drug Rivaroxaban. [3][10]The core structure is crucial for building the drug's oxazolidinone ring system.
-
Biocatalysis: The compound is used in the preparation of Diplogelasinospora grovesii IMI 171018, which is developed as a whole-cell biocatalyst for the stereoselective reduction of ketones. [3]This highlights its role in creating specialized reagents for green chemistry applications.
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Scaffold for Bioactive Molecules: The isoindoline-1,3-dione nucleus is a known pharmacophore present in compounds with a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antibacterial effects. [11][12]This compound serves as a chiral starting point for the discovery of new drugs within this chemical class.
Safety and Handling
Proper handling of this chemical is essential due to its potential hazards. The available safety data indicates significant toxicity.
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH341: Suspected of causing genetic defects | |
| Precautionary Statements | P201, P261, P280, P301+P310, P302+P352 |
Note: Safety data for the racemic mixture (CAS 19667-37-9) may list less severe hazards. [13]However, it is imperative to adhere to the more stringent warnings associated with the specific (S)-enantiomer.
Handling Protocol:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust or powder.
-
Prevent skin and eye contact. In case of exposure, follow standard first-aid procedures and seek immediate medical attention.
Conclusion
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a high-value chiral intermediate whose utility is derived from the strategic combination of a protected amine, a reactive alkyl halide, and a defined stereocenter. Its well-established synthesis and the orthogonal reactivity of its functional groups make it a powerful tool for the efficient construction of complex target molecules in pharmaceutical and chemical research. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application.
References
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CAS No : 148857-42-5 | Chemical Name : 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Pharmaffiliates. [Link]
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Phthalimides. Organic Chemistry Portal. [Link]
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N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. ACS Publications. [Link]
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N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. NIH National Library of Medicine. [Link]
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(PDF) N -Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. ResearchGate. [Link]
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What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride?. chemwhat.com. [Link]
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(R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. PubChem. [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH National Library of Medicine. [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
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